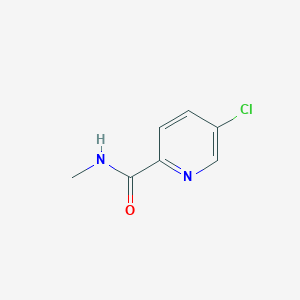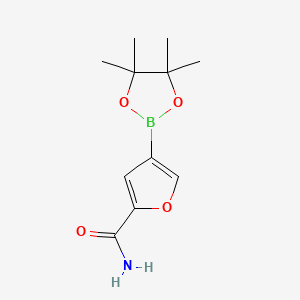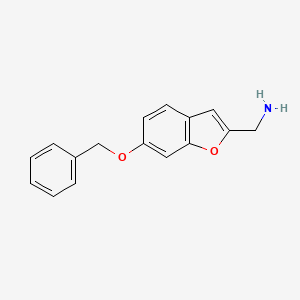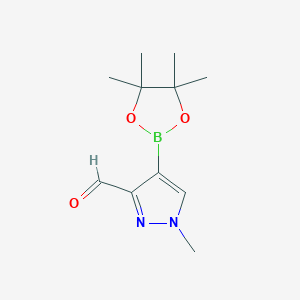amine CAS No. 1248298-39-6](/img/structure/B1399611.png)
[(4-Bromo-3-fluorophenyl)methyl](2-methoxyethyl)amine
Overview
Description
“(4-Bromo-3-fluorophenyl)methylamine” is a chemical compound with the molecular formula C10H13BrFNO. It has a molecular weight of 262.12 . The IUPAC name for this compound is N-(4-bromo-3-fluorobenzyl)-2-methoxyethan-1-amine .
Molecular Structure Analysis
The molecular structure of “(4-Bromo-3-fluorophenyl)methylamine” consists of a benzene ring substituted with bromine and fluorine atoms at the 4th and 3rd positions, respectively. This benzene ring is connected to a methoxyethylamine group via a methylene bridge .Scientific Research Applications
Angiogenesis and Tumor Growth Inhibition
(4-Bromo-3-fluorophenyl)methylamine, as a part of the compound ZD6474, has been found to inhibit vascular endothelial growth factor signaling, angiogenesis, and tumor growth. ZD6474 shows potency against kinase insert domain-containing receptor tyrosine kinase activity, which is crucial in angiogenesis. This compound has demonstrated significant inhibition of tumor-induced neovascularization and a dose-dependent inhibition of tumor growth in various models. These findings suggest its potential as an oral therapy for advanced cancer (Wedge et al., 2002).
Metabolism and Pharmacokinetics in Cancer Treatment
Research on the metabolism and pharmacokinetics of ZD6474, which includes (4-Bromo-3-fluorophenyl)methylamine, indicates extensive distribution in tissues, with significant accumulation in the liver and lungs. This extensive tissue distribution suggests its effectiveness in reaching various tumor sites. The compound shows minimal metabolism and is primarily eliminated unchanged in feces, highlighting its stability and potential efficacy in cancer treatment (Gustafson et al., 2006).
Synthesis and Analysis in Laboratory Settings
The compound has been synthesized and analyzed in various laboratory settings, demonstrating its versatility in chemical reactions and its potential use in creating more effective drugs. Studies have focused on its synthesis from different precursors and its reactivity with other compounds, which is crucial for developing new pharmaceutical agents (Chen Bing-he, 2008).
Imaging Applications
(4-Bromo-3-fluorophenyl)methylamine, as part of the compound [11C]gefitinib, has been used in imaging studies to track epidermal growth factor receptor tyrosine kinase activity. This application is significant for understanding cancer progression and evaluating the efficacy of cancer treatments (Holt et al., 2006).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]-2-methoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFNO/c1-14-5-4-13-7-8-2-3-9(11)10(12)6-8/h2-3,6,13H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGUTBWQUMNJLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-tert-Butyl 2-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate](/img/structure/B1399530.png)
![9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene](/img/structure/B1399532.png)



![1-[3-(3-Methoxy-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1399538.png)






![(3,4-dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol](/img/structure/B1399550.png)

